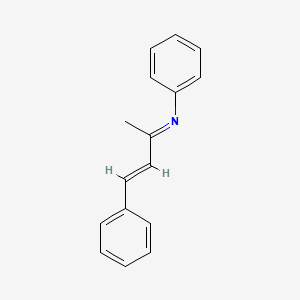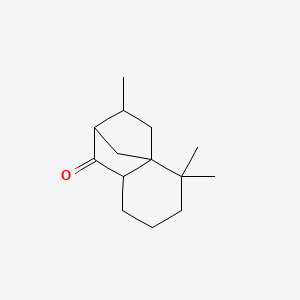
Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one is an organic compound that belongs to the class of bicyclic ketones. It is known for its unique structure, which includes a fused ring system with a ketone functional group. This compound is often used in the synthesis of various chemical products and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The choice of starting materials and reaction conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of acids, bases, or other catalysts.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one can be compared to other bicyclic ketones, such as:
Camphor: Another bicyclic ketone with a similar structure but different functional groups.
Bicyclo[2.2.1]heptan-2-one: A simpler bicyclic ketone with a different ring system.
Uniqueness: this compound is unique due to its specific ring structure and the presence of the ketone functional group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
77923-83-2 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2,2,5-trimethyl-octahydro-1H-2,4a-methanonapthalen-8-one |
InChI |
InChI=1S/C14H22O/c1-9-7-14-8-10(9)12(15)11(14)5-4-6-13(14,2)3/h9-11H,4-8H2,1-3H3 |
InChI Key |
KECSZPXAXJKCSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC23CC1C(=O)C2CCCC3(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Acetyl(4-fluorophenyl)]acetic acid](/img/structure/B12667444.png)
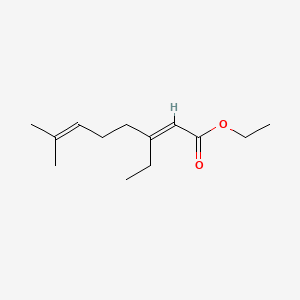
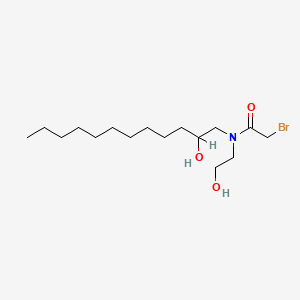

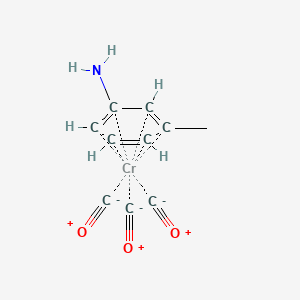
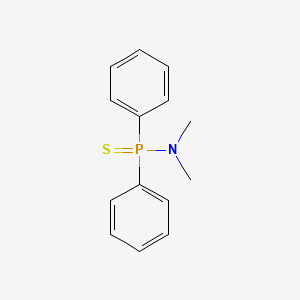
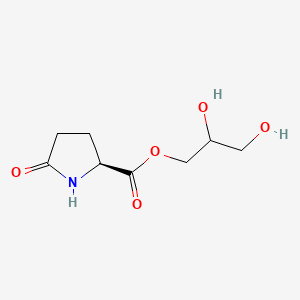
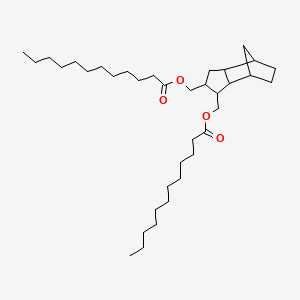
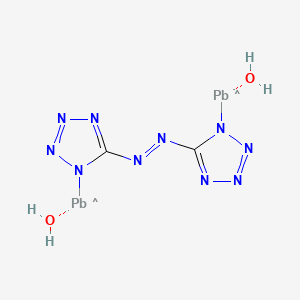
![5,17-dioxaheptacyclo[13.9.0.03,13.04,6.07,12.016,18.019,24]tetracosa-1(15),2,4(6),7,9,11,13,18,20,22-decaene](/img/structure/B12667506.png)
